molecular formula C23H28ClN3OS B11427854 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-cyclohexyl-1-(furan-2-ylmethyl)thiourea

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-cyclohexyl-1-(furan-2-ylmethyl)thiourea

Cat. No.: B11427854
M. Wt: 430.0 g/mol
InChI Key: MILGTQVETDUNFY-UHFFFAOYSA-N
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Description

3-[2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a thiourea moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorination of the indole derivative is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The thiourea moiety is introduced by reacting the chlorinated indole derivative with cyclohexyl isothiocyanate and furan-2-ylmethylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind to various receptors and enzymes, modulating their activity. The thiourea moiety can form hydrogen bonds and interact with metal ions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea is unique due to its combination of the indole nucleus, thiourea moiety, and furan ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H28ClN3OS

Molecular Weight

430.0 g/mol

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexyl-1-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C23H28ClN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h5,8-10,13-14,18,25H,2-4,6-7,11-12,15H2,1H3,(H,26,29)

InChI Key

MILGTQVETDUNFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4

Origin of Product

United States

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